2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

概述

描述

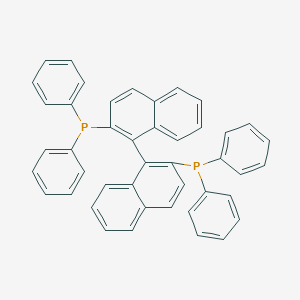

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a chiral bisphosphine ligand widely employed in asymmetric catalysis. Its structure consists of two binaphthyl-linked diphenylphosphine groups, creating a rigid, axially chiral framework that induces enantioselectivity in transition-metal-catalyzed reactions . The enantiomers, (R)-BINAP (CAS: 76189-55-4) and (S)-BINAP (CAS: 76189-56-5), are synthesized via resolution of 1,1'-bi-2-naphthol intermediates followed by phosphination . BINAP’s effectiveness arises from its ability to form stable complexes with metals like Ru, Rh, and Pd, enabling high enantiomeric excess (ee) in hydrogenation, cross-coupling, and cycloaddition reactions .

Key structural features include:

- Dihedral Angle: The binaphthyl backbone adopts a ~90° angle between naphthyl planes, creating a chiral pocket for substrate binding .

- Electronic Properties: The diphenylphosphine groups act as strong σ-donors, modulating metal reactivity .

BINAP is commercially available in racemic (±)-form (CAS: 98327-87-8) and enantiopure forms, with purity levels up to 98% .

准备方法

Traditional Optical Resolution Method

The classical route to BINAP involves synthesizing racemic 2,2'-bis(diphenylphosphoryl)-1,1'-binaphthyl (BINAPO) followed by diastereomeric resolution. As detailed in patent EP0444930B1, racemic BINAPO is generated via Grignard reagent formation from 2,2'-dibromo-1,1'-binaphthyl (VII) and subsequent phosphorylation with diarylphosphine oxides . Optical resolution is achieved using chiral acids such as (-)- or (+)-dibenzoyltartaric acid, which form diastereomeric salts with BINAPO enantiomers. Fractional crystallization in carbon tetrachloride and ether yields enantiopure BINAPO, which is reduced to BINAP using trichlorosilane and N,N-dimethylaniline .

Key data from this method includes:

-

Optical purity : 99.5% enantiomeric excess (ee) confirmed by HPLC .

-

Yield : 30–40% for the resolution step, with overall yields dependent on recrystallization efficiency .

This method’s limitations include low throughput due to multiple crystallization cycles and the need for stoichiometric chiral acids.

Nickel-Catalyzed Cross-Coupling

Industrial advancements have focused on direct asymmetric synthesis to bypass resolution. Cai et al. (Merck) developed a nickel-catalyzed coupling of 2,2'-bis(triflyloxy)-1,1'-binaphthyl (1) with diphenylphosphine (Ph₂PH) using NiCl₂(dppe) and DABCO, achieving 75% yield of (R)-BINAP . Monsanto’s Laneman et al. modified this protocol by substituting Ph₂PH with chlorodiphenylphosphine (Ph₂PCl) and zinc, yielding 52% .

Table 1: Comparative Analysis of Nickel-Catalyzed Methods

The Merck method’s higher yield and milder conditions make it preferable for large-scale production, though safety protocols for Ph₂PH remain critical .

Reduction of Phosphine Oxides

Racemic BINAPO can be reduced to BINAP using trichlorosilane, a method adaptable to both resolution-derived and catalytically synthesized oxides. Industrial protocols (Thieme, 2001) report reducing a mixture of BINAP, BINAPO, and BINAPO₂ (35:61:4 ratio) with Cl₃SiH/PhNMe₂ in toluene, achieving 96% yield of (R)-BINAP . This one-pot reduction simplifies purification and is compatible with diverse BINAP derivatives .

Industrial-Scale Syntheses

Takasago’s Phosphine Oxide Route

Takasago International optimized BINAP production by coupling bis-triflate (3) with Ph₂P(O)H using NiCl₂(dppe), yielding 35% BINAP, 61% BINAPO, and 4% BINAPO₂ . Subsequent reduction with Cl₃SiH achieves near-quantitative conversion to BINAP, avoiding pyrophoric reagents .

Fluorous and Electron-Rich Derivatives

The cross-coupling platform enables modular synthesis of BINAP analogs. Fluorous-tagged BINAPs (e.g., 6-C₆F₁₃ derivatives) are prepared in 48–87% yields for recyclable catalysis . Electron-rich variants with 3,5-dimethylphenyl groups exhibit enhanced enantioselectivity in hydrogenations .

Structural and Mechanistic Insights

Crystal Structure Analysis

(S)-BINAP crystallizes in the monoclinic space group P2₁, with a dihedral angle of 72.4° between naphthyl groups, ensuring rigidity for chiral induction . The (R) and (S) enantiomers are geometrically identical but mirror-imaged, confirmed by X-ray diffraction .

Reaction Monitoring

In situ ³¹P NMR tracks phosphorylation and reduction steps, revealing intermediate phosphine oxides and confirming completion via P=O to P-H signal shifts .

化学反应分析

Asymmetric Hydrogenation

BINAP forms chiral complexes with Ru(II), Rh(I), and other metals to drive enantioselective hydrogenation of prochiral substrates.

Mechanistic Highlights :

-

Ru-Catalyzed Hydrogenation : Proceeds via a monohydride-olefin pathway, where reversible migratory insertion forms a metallacycle intermediate. H₂ or solvent (e.g., MeOH) cleaves the Ru–C bond, yielding cis-addition products .

-

Stereocomplementarity : (R)-BINAP/Ru and (S)-BINAP/Rh yield opposite enantiomers due to distinct chelation geometries .

Asymmetric Carbon–Carbon Bond Formation

BINAP-metal complexes facilitate C–C coupling with high stereocontrol.

Heck Reactions

Palladium-BINAP catalysts enable arylations of alkenes:

| Substrate | Catalyst | Conditions | Product (ee) | Source |

|---|---|---|---|---|

| Cyclic enol ethers | Pd(OAc)₂/(R)-BINAP | K₂CO₃, DMF, 80°C | Arylated ethers (92% ee) | |

| Aryl triflates | Pd-BINAP | Ag₂CO₃, THF | Chiral biaryls (85–91% ee) |

Hydroformylation

Rh-BINAP catalysts convert alkenes to chiral aldehydes:

| Alkene | Conditions | Aldehyde (ee) | Branch:Linear Ratio | Source |

|---|---|---|---|---|

| Styrene derivatives | Syngas (CO/H₂), 60°C | (R)-2-Arylpropanals (89% ee) | 10:1 |

Enantioselective Isomerization

Ru-BINAP induces chiral amplification in allylamine isomerization:

| Substrate | Catalyst | Conditions | Product (Application) | Source |

|---|---|---|---|---|

| N,N-Diethylgeranylamine | RuCl₂[(R)-BINAP] | THF, 50°C | (−)-Menthol precursor (99% ee) |

Key Step : 1,3-Hydrogen shift mediated by π-allyl Ru intermediates .

Homochiral Ligand Assembly on Metal Clusters

BINAP’s axial chirality directs enantioselective cluster formation:

Comparative Performance of BINAP Derivatives

Modified BINAP ligands enhance catalytic efficiency:

| Ligand | Reaction | Improvement vs. BINAP | Source |

|---|---|---|---|

| 3,5-DABINAP (R = Me) | Hydrogenation of ketones | 20% higher conversion | |

| SEGPHOS | Hydroformylation | 15% higher ee |

Stability and Reactivity Data

| Property | Value/Observation | Conditions | Source |

|---|---|---|---|

| Thermal decomposition | >250°C (inert atmosphere) | TGA analysis | |

| Air sensitivity | Oxidizes slowly in air | Storage under argon |

BINAP’s versatility in asymmetric catalysis stems from its rigid binaphthyl backbone, which imposes precise stereochemical environments on metal centers. Ongoing research focuses on ligand modifications (e.g., 3,5-DABINAP) and mechanistic elucidation to expand its synthetic utility.

科学研究应用

Structural Characteristics

BINAP is characterized by its C2-symmetric framework, which lacks a stereogenic atom but exhibits axial chirality due to restricted rotation between the naphthyl rings. The dihedral angle between these rings is approximately 90°, contributing to its high barrier to racemization and making it an effective ligand for metal complexes . The natural bite angle of BINAP is around 93°, which enhances its coordination with transition metals such as palladium, rhodium, and ruthenium .

Asymmetric Catalysis

1. Chiral Ligand in Transition-Metal Catalysis

BINAP is primarily recognized for its role as a chiral ligand in transition-metal-catalyzed asymmetric reactions. Its complexes with metals like palladium and rhodium have been pivotal in various enantioselective transformations:

- Palladium-Catalyzed Reactions : BINAP is instrumental in facilitating carbon-carbon coupling reactions and hydrogenation processes. For instance, palladium-BINAP complexes have been shown to promote the synthesis of enantiomerically enriched products from racemic substrates, achieving high yields and selectivities .

- Rhodium-Catalyzed Reactions : Rhodium-BINAP complexes are particularly effective in the synthesis of chiral alcohols and amines. A notable application includes the asymmetric hydrogenation of ketones, where BINAP's presence significantly enhances enantioselectivity .

2. Applications in Organic Synthesis

The utility of BINAP extends beyond simple hydrogenation reactions. It has been employed in various synthetic pathways:

- Enantioselective Protonation : BINAP-AgF complexes have been used for the enantioselective protonation of silyl enol ethers, showcasing the versatility of BINAP in generating chiral intermediates .

- Synthesis of Pharmaceuticals : Due to its ability to produce highly enantiomerically pure compounds, BINAP is frequently used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) that require specific stereochemistry .

Case Study 1: Hydrogenation of Ketones

In a study on the hydrogenation of simple ketones using a ruthenium-BINAP catalyst system, researchers reported enantiomeric excess values exceeding 94% under mild conditions. The catalyst demonstrated remarkable stability and reactivity, making it suitable for industrial applications .

Case Study 2: Asymmetric Carbonitration

Another significant application involves the asymmetric carbonitration of alkenes using palladium-BINAP catalysts. This process not only yields alkyl nitrates with high enantiomeric excess but also highlights BINAP's role in facilitating complex transformations that are challenging with other ligands .

Comparative Performance

The following table summarizes the performance of BINAP compared to other common chiral ligands in various catalytic processes:

| Ligand | Metal Catalyst | Reaction Type | Enantioselectivity (%) |

|---|---|---|---|

| BINAP | Pd | Carbon-Carbon Coupling | >90 |

| BINAP | Rh | Asymmetric Hydrogenation | >94 |

| (S)-BINOL | Ru | Enantioselective Reduction | 85-90 |

| SEGPHOS | Ni | Cross-Coupling Reactions | 80-85 |

作用机制

The mechanism of action of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl involves its role as a chiral ligand in metal-catalyzed reactions. The compound forms complexes with metals like ruthenium, rhodium, and palladium, which then catalyze enantioselective transformations. The rigid backbone of the ligand forces the phenyl rings attached to phosphorus to adopt specific conformations, allowing for selective interactions with substrates .

相似化合物的比较

BINAP belongs to a class of chiral bisphosphine ligands. Below is a detailed comparison with structural and functional analogs:

Tol-BINAP (2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl)

- Structural Difference : Replaces phenyl groups with p-tolyl (methyl-substituted phenyl) moieties.

- Performance :

- Example : In ketone arylations, Tol-BINAP achieves superior yields (e.g., 85% vs. BINAP’s 70%) under identical conditions .

BINAP Oxide (BINAPO)

- Structural Difference : Phosphorus atoms oxidized to phosphine oxides (P=O).

- Performance: Reduced coordination strength due to weaker σ-donor ability, limiting catalytic utility but enabling enantioselective resolution via host-guest chemistry . Dihedral angle increases to 94.17°, altering chiral recognition .

- Application: Resolved into enantiomers (99% ee for R-BINAPO) using (R)-BINOL inclusion complexes .

Duphos (1,2-Bis(phospholano)benzene)

- Structural Difference : Phospholane rings replace diphenylphosphine groups, increasing rigidity.

- Less versatile than BINAP in cross-coupling reactions due to narrower substrate scope .

BINAP-PdCl2 Complex

- Functional Difference : Preformed palladium complex with BINAP.

- Performance :

Data Tables

Table 1. Structural and Catalytic Comparison of BINAP and Analogs

Table 2. Enantiomeric Performance of BINAP in Macrocyclization

| Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| (R)-BINAP | 43 | N/A | |

| (S)-BINAP | 40 | N/A |

生物活性

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (commonly referred to as BINAP) is a chiral diphosphine ligand widely recognized for its significant role in asymmetric catalysis. Its unique structural properties and biological activities have made it a subject of extensive research. This article delves into the biological activity of BINAP, highlighting its applications in catalysis, interactions with metal complexes, and potential therapeutic uses.

Structural Characteristics

BINAP is characterized by its rigid binaphthyl backbone and two bulky diphenylphosphine groups. This configuration not only imparts chirality but also enhances its ability to coordinate with transition metals, making it a valuable ligand in various chemical reactions.

- Molecular Formula : C₄₄H₃₂P₂

- Molecular Weight : 622.69 g/mol

1. Asymmetric Catalysis

BINAP is primarily used in asymmetric synthesis, where it facilitates the formation of enantiomerically pure compounds. Its coordination with metals such as palladium and rhodium significantly improves the selectivity and efficiency of catalytic processes.

| Reaction Type | Metal Complex | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Hydrogenation | (S)-BINAP-PdCl₂ | Up to 98% |

| Asymmetric Heck Reaction | (S)-BINAP-RhCl₃ | 90% |

| Enantioselective Diels-Alder | Ag(I)-BINAP | 85% |

2. Photocatalytic Activity

Recent studies have shown that BINAP-derived copper complexes exhibit photocatalytic properties. These complexes are being explored for their potential in various photocatalytic processes, including single electron transfer (SET) reactions.

- Case Study : A study evaluated Cu(NN)(BINAP)BF₄ complexes for their photocatalytic activity. The results indicated moderate activity in SET processes but negligible performance in proton-coupled electron transfer (PCET) processes. Modifications to the ligand structure improved electron transfer capabilities.

3. Anticancer Activity

Research has indicated that BINAP and its metal complexes may possess anticancer properties. Particularly, studies focused on copper-based complexes derived from BINAP have shown promising results against triple-negative breast cancer cell lines.

- Findings : A homoleptic complex Cu(dppz)₂BF₄ demonstrated significant cytotoxicity against cancer cells, suggesting that the biological activity may be attributed more to the metal complex than to the ligand itself.

Safety and Handling

While BINAP is a highly effective compound in various applications, it poses certain hazards:

- Toxicity : BINAP is toxic to aquatic life and can cause skin and respiratory irritation.

- Precautions : Proper protective equipment (gloves, goggles) should be used when handling BINAP to minimize exposure risks.

常见问题

Basic Questions

Q. What are the key synthetic methods for preparing enantiopure BINAP, and how do reaction conditions influence yield?

BINAP is synthesized via asymmetric catalysis or resolution of racemic mixtures. A high-yield (91%) method involves reacting binaphthol derivatives with diphenylphosphine chloride in toluene at 85°C for 20 hours under 1,1,3,3-tetramethyldisiloxane, followed by hydrolysis with NaOH . The reaction’s success depends on strict moisture exclusion and inert gas protection to prevent oxidation of phosphine groups . Racemic BINAP (CAS 98327-87-8) is often resolved using chiral auxiliaries or enzymatic methods .

Q. What precautions are critical for handling and storing BINAP in laboratory settings?

BINAP is air-sensitive and prone to oxidation. Storage under inert gas (N₂ or Ar) at room temperature is essential . Safety data sheets highlight hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Use PPE (gloves, goggles) and local exhaust ventilation to minimize exposure.

Q. How is BINAP typically characterized, and what analytical techniques validate its purity and enantiomeric excess?

Key characterization methods include:

- ¹H/³¹P NMR : Confirms structure and detects oxidation byproducts (e.g., phosphine oxides) .

- HPLC with chiral columns : Measures enantiomeric excess (ee) using cellulose-based stationary phases .

- X-ray crystallography : Resolves coordination geometry in metal complexes .

Advanced Research Questions

Q. How do BINAP’s steric and electronic properties influence enantioselectivity in asymmetric catalysis?

BINAP’s binaphthyl backbone creates a chiral pocket that dictates metal coordination geometry. The dihedral angle between naphthyl rings (~70–90°) imposes steric constraints, favoring specific transition states. In palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig), BINAP’s electron-rich phosphine groups enhance oxidative addition rates while steric bulk suppresses β-hydride elimination, improving selectivity (up to 99.6% ee in aryl aminations) . Comparative studies with BIPHEP or BINOL show BINAP’s superior performance in C–C bond-forming reactions due to its rigid backbone .

Q. What strategies address contradictions in enantioselectivity data across studies using BINAP-metal complexes?

Discrepancies often arise from:

- Metal center choice : Rh(I) vs. Pd(0) alters coordination geometry and reaction pathways. For example, Rh-BINAP complexes favor hydrogenation of α,β-unsaturated ketones, while Pd-BINAP excels in cross-couplings .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, whereas toluene enhances steric discrimination .

- Additives : Silver salts (AgOTf) can abstract halides, modifying metal-ligand electronic properties .

Q. How can BINAP-based catalysts be optimized for challenging substrates (e.g., sterically hindered aryl halides)?

Optimization strategies include:

- Ligand modification : Introducing electron-withdrawing groups (e.g., –CF₃) on phenyl rings to modulate electron density .

- Pre-catalyst design : Using [(R)-BINAP]PdCl₂ pre-complexes to ensure ligand-to-metal stoichiometry .

- Reaction engineering : High-throughput screening (e.g., microwaves) accelerates parameter optimization for bulky substrates .

属性

IUPAC Name |

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUALRAIOVNYAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913327 | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76189-55-4, 98327-87-8, 76189-56-5 | |

| Record name | (+)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98327-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binap, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098327878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINAP, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F1X2F8NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX12238KWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970O8508MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。